

A Preclinical Pharmacological Overview of Lanicemine Dihydrochloride

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Compound of Interest

Compound Name: *Lanicemine dihydrochloride*

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Executive Summary

Lanicemine (formerly AZD6765), as its dihydrochloride salt, is a low-trapping, non-selective N-methyl-D-aspartate (NMDA) receptor antagonist investigated for the treatment of major depressive disorder (MDD).[1][2][3] Its preclinical profile distinguishes it from other NMDA receptor antagonists like ketamine by demonstrating a potential for antidepressant efficacy with a markedly lower incidence of psychotomimetic and dissociative side effects.[4][5] This document provides an in-depth summary of the preclinical pharmacology of Lanicemine, detailing its mechanism of action, receptor binding profile, in vitro and in vivo activity, and key experimental protocols.

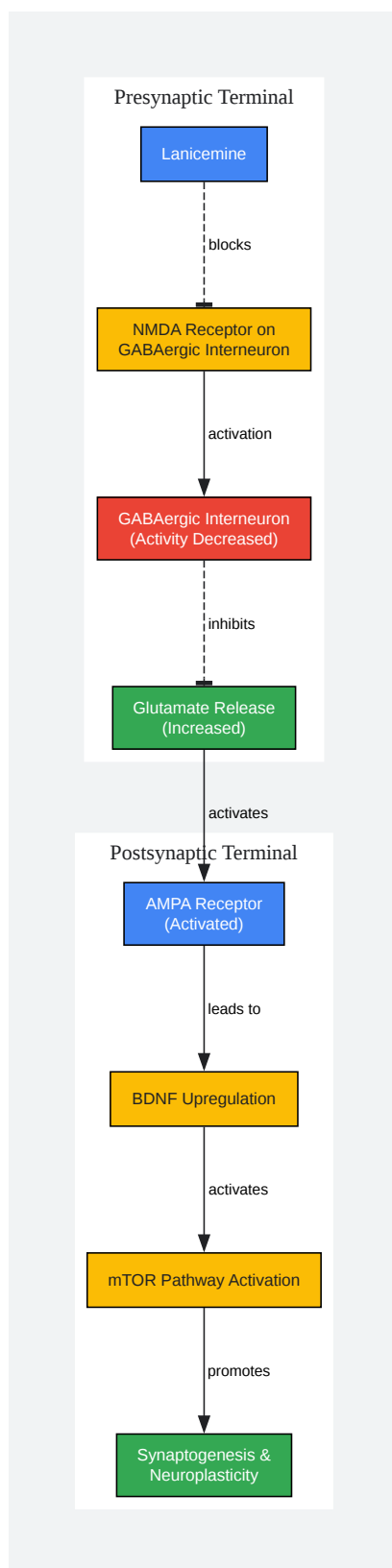
Mechanism of Action

Primary Target: The NMDA Receptor

Lanicemine functions as a voltage-dependent, uncompetitive antagonist that binds within the NMDA receptor channel pore.[4][6] A key distinguishing feature is its "low-trapping" nature. This means it has a fast off-rate and is less likely to become trapped within the channel when the receptor deactivates.[7] In comparative in vitro studies, Lanicemine exhibited a trapping percentage of 54%, significantly lower than ketamine's 86%.[4] This property is hypothesized to preserve normal synaptic transmission while selectively blocking the excessive, pathological NMDA receptor activity, contributing to its improved safety profile.[4]

Downstream Signaling Cascade

The antidepressant effects of Lanicemine are believed to be mediated by a downstream signaling cascade initiated by the blockade of NMDA receptors, primarily on GABAergic interneurons. This disinhibition is thought to lead to a surge in glutamate release, which in turn preferentially activates α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7] The subsequent activation of AMPA receptors triggers critical intracellular pathways, including the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the activation of the mammalian Target of Rapamycin (mTOR) signaling pathway.[8] This cascade is ultimately linked to increased synaptogenesis and neuroplasticity, cellular mechanisms thought to underlie the rapid antidepressant effects of this class of compounds.[8]



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Caption: Hypothesized signaling pathway of Lanicemine. (Max Width: 760px)

In Vitro Pharmacology

Lanicemine's interaction with the NMDA receptor has been characterized through various in vitro assays, confirming its low-to-moderate affinity and channel-blocking activity.

Receptor Binding and Potency

The binding affinity (K_i) and half-maximal inhibitory concentration (IC_{50}) of Lanicemine have been determined in multiple systems. These values, summarized in Table 1, establish its direct interaction with the NMDA receptor channel.

Parameter	Value	Assay System	Reference
Binding Affinity (K_i)	0.56 - 2.1 μ M	NMDA Receptor Binding	[4] [9]
Binding Affinity (K_i)	10.67 μ M	Radioligand Binding (3 H-MK801)	[10]
IC_{50}	4 - 7 μ M	Chinese Hamster Ovary (CHO) Cells	[4] [9]
IC_{50}	6.4 μ M	Xenopus Oocytes	[4] [9]
Channel Trapping	54%	In Vitro Electrophysiology	[4]

Table 1: In Vitro Receptor Binding and Potency of Lanicemine.

Electrophysiological Effects

Electrophysiological studies have directly demonstrated Lanicemine's functional antagonism at the NMDA receptor. In experiments assessing synaptic transmission, Lanicemine at a concentration of 2 μ M was shown to significantly attenuate the NMDA receptor current, confirming its channel-blocking properties.[\[10\]](#)

In Vivo Pharmacology

Preclinical in vivo studies in rodent models have been crucial in defining Lanicemine's therapeutic potential and differentiating its profile from that of ketamine.

Animal Models and Behavioral Effects

Lanicemine has demonstrated antidepressant-like activity in various rodent behavioral models. In mice, it has shown efficacy in the Tail Suspension Test (TST) and Forced Swim Test (FST), standard screening assays for antidepressant potential.^[11] Doses ranging from 2 mg/kg to 10 mg/kg (intraperitoneal) produced significant effects.^[11] Furthermore, when combined with hyperforin, Lanicemine produced long-lasting antidepressant-like effects and enhanced the expression of synaptic proteins like synapsin I and the GluA1 subunit of AMPA receptors.^[10]^[11]

Electrophysiological Effects (EEG)

In vivo electroencephalography (EEG) studies in rats have provided key insights into Lanicemine's central nervous system activity. Intraperitoneal administration of Lanicemine (3, 10, or 30 mg/kg) caused pronounced, dose-dependent elevations in spontaneous gamma-band EEG power, which is considered a marker of NMDA receptor target engagement.^[4]^[9] Critically, unlike ketamine, these changes in gamma-band activity were not tightly coupled to increases in locomotor activity.^[4]^[6] This decoupling suggests that Lanicemine can engage central glutamatergic circuits without causing the broader system-level disruptions associated with the psychotomimetic effects of ketamine.^[4]

Study Type	Animal Model	Dosing	Key Findings	Reference
EEG & Behavior	Sprague-Dawley Rats	3, 10, 30 mg/kg (i.p.)	Dose-dependent increase in gamma-EEG; effects decoupled from hyperlocomotion.	[4][12]
Antidepressant Activity	Mice	2, 10 mg/kg (i.p.)	Reduced immobility time in the Tail Suspension Test (TST).	[11]
Synergistic Effects	Mice	10 mg/kg Lanicemine + 2.5 mg/kg Hyperforin (i.p.)	Long-lasting antidepressant effects; increased synapsin I and GluA1 expression.	[10][11]
Stress Model	Mice (Chronic Restraint Stress + Zinc-Deficient Diet)	10 mg/kg Lanicemine + 2.5 mg/kg Hyperforin (i.p.)	Restored behavioral deficits and dendritic spine morphology in the hippocampus.	[13]

Table 2:
Summary of Key
In Vivo
Preclinical
Studies.

Pharmacokinetics

While detailed preclinical pharmacokinetic data is limited in the available literature, human studies provide valuable information on the disposition of Lanicemine. It is characterized as a low-clearance compound.[\[14\]](#)

Parameter	Value (Human Data)	Reference
Model	Two-compartment with zero-order input and first-order elimination	[15]
Systemic Clearance (CL)	8.3 - 9.43 L/h	[14] [15]
Central Volume of Distribution (V1)	106 L	[15]
Terminal Half-Life (T1/2)	~16 hours	[14]
Primary Route of Excretion	Renal	[14]
Metabolism	Extensive, with 10 metabolites identified. Lanicemine is the major circulating component.	[14]
Excreted Radioactivity (Urine)	93.8% of dose	[14]

Table 3: Key Pharmacokinetic Parameters of Lanicemine (from Human Studies).

Preclinical Safety and Toxicology

A significant aspect of Lanicemine's preclinical profile is its favorable safety and tolerability compared to other NMDA antagonists. Studies consistently show it produces minimal psychotomimetic or dissociative adverse effects at therapeutically relevant doses.[\[2\]](#)[\[4\]](#) General toxicology studies, including a 6-month study in rats, did not reveal evidence of neurotoxicity.[\[16\]](#) This improved safety window is a cornerstone of its therapeutic hypothesis.[\[7\]](#)

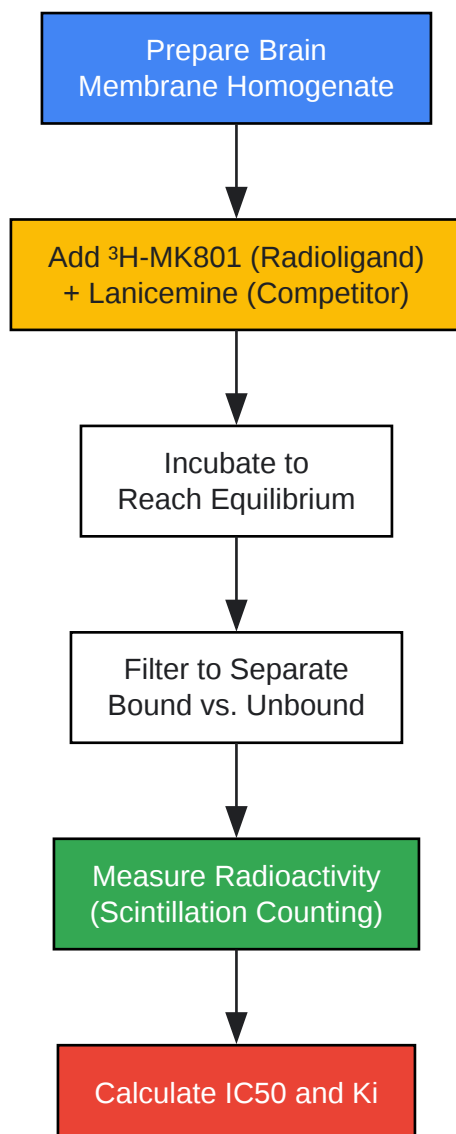
Key Experimental Methodologies

Radioligand Binding Assay Protocol

This assay is used to determine the binding affinity (K_i) of a compound for a specific receptor.

- Objective: To quantify Lanicemine's affinity for the NMDA receptor channel binding site.
- Methodology:
 - Tissue Preparation: Homogenize brain tissue (e.g., cortex) from rodents in a suitable buffer to prepare a membrane fraction containing NMDA receptors.
 - Radioligand: Utilize a radiolabeled ligand that binds to the channel site, such as ^3H -MK-801.[\[10\]](#)
 - Competitive Binding: Incubate the membrane preparation with a fixed concentration of ^3H -MK-801 and varying concentrations of unlabeled Lanicemine.
 - Incubation: Allow the reaction to reach equilibrium at a controlled temperature.
 - Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
 - Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
 - Analysis: Plot the displacement of ^3H -MK-801 by Lanicemine to calculate the IC_{50} , which is then converted to the K_i value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow



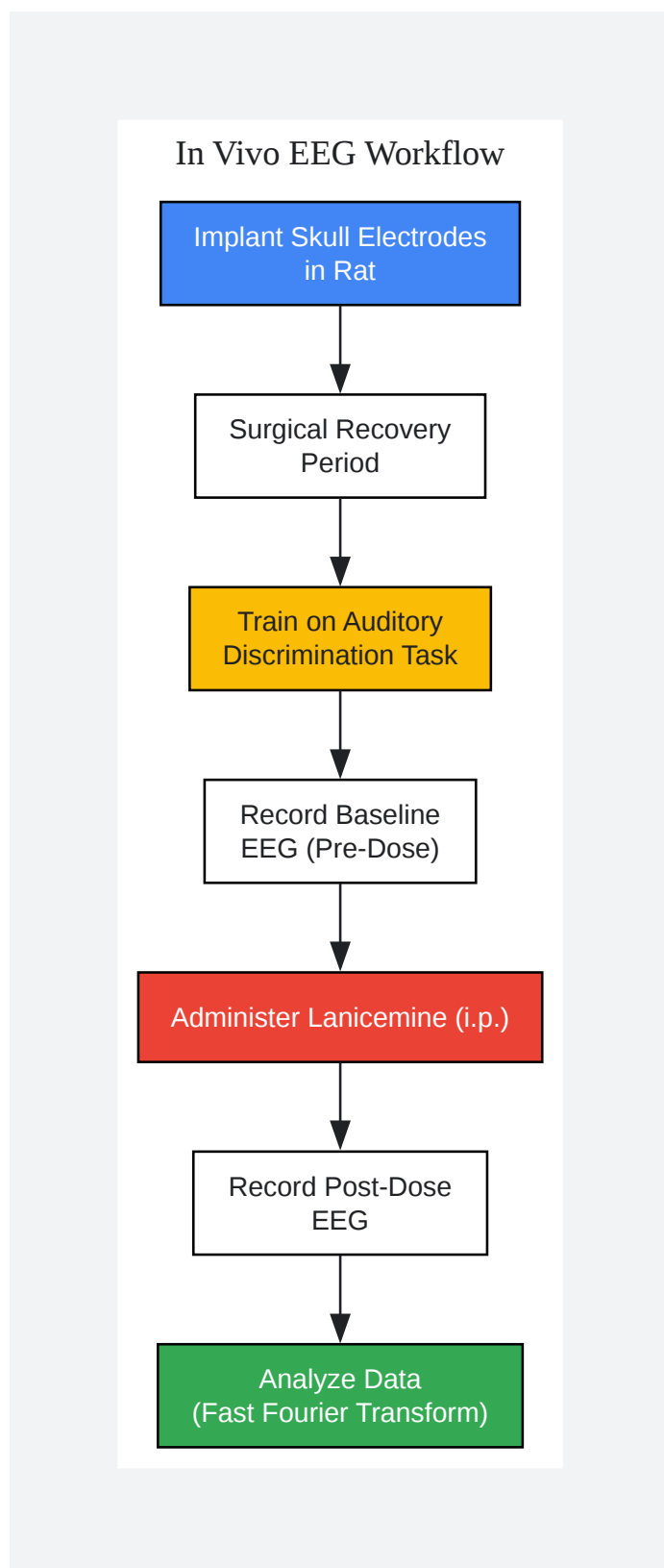
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Caption: Workflow for a radioligand binding assay. (Max Width: 760px)

In Vivo EEG Recording Protocol in Rodents

This method assesses the electrophysiological impact of a compound on the brain in a live, behaving animal.

- Objective: To measure changes in brain electrical activity (e.g., gamma oscillations) following Lanicemine administration.
- Methodology:
 - Surgical Implantation: Anesthetize male Sprague-Dawley rats and surgically implant skull screw electrodes over relevant brain regions (e.g., frontal and temporal cortex).[12]
 - Recovery: Allow animals a sufficient recovery period after surgery.
 - Behavioral Training: Train the rats to perform an operant task, such as an auditory detection task, to ensure they are in a consistent behavioral state during recording.[4][12]
 - Baseline Recording: Record a 30-minute baseline EEG period before any drug administration.[12]
 - Drug Administration: Administer Lanicemine (e.g., 3, 10, or 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[12]
 - Post-Dose Recording: Record EEG continuously for a set period (e.g., 1.5 hours) after dosing.[12]
 - Data Analysis: Use a fast Fourier transform (FFT) to compute the power spectral density across different frequency bands (delta, theta, alpha, beta, gamma) and compare post-dose activity to the pre-dose baseline.[12]



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Caption: Workflow for in vivo EEG recording in rodents. (Max Width: 760px)

Conclusion

The preclinical pharmacology profile of **Lanicemine dihydrochloride** establishes it as a unique NMDA receptor antagonist. Its low-trapping mechanism, demonstrated in vitro, translates to a distinct in vivo profile characterized by robust target engagement (measured by gamma-band EEG) without the concomitant behavioral disruptions typical of ketamine. This profile, combined with evidence of antidepressant-like activity in rodent models and a favorable safety margin, provided a strong rationale for its clinical investigation as a novel therapeutic for major depressive disorder.

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